4-(5-Oxazolyl)benzylamine

Catalog No.
S3047972
CAS No.
672324-91-3
M.F
C10H10N2O
M. Wt
174.203
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-Oxazolyl)benzylamine

CAS Number

672324-91-3

Product Name

4-(5-Oxazolyl)benzylamine

IUPAC Name

[4-(1,3-oxazol-5-yl)phenyl]methanamine

Molecular Formula

C10H10N2O

Molecular Weight

174.203

InChI

InChI=1S/C10H10N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2

InChI Key

KDGPGIRXRWYDQE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)C2=CN=CO2

Solubility

not available

Application in Biochemistry

Field: Biochemical Research on Heterocyclic Compounds

Summary: 4-(5-Oxazolyl)benzylamine is utilized in biochemical research due to its oxazole ring, which is a significant structure in many biologically active molecules.

Methods: The compound is often used as a building block for synthesizing more complex molecules that can interact with various biological targets.

Results:

Application in Pharmacology

Field: Drug Discovery and Development

Summary: In pharmacology, 4-(5-Oxazolyl)benzylamine derivatives are explored for their medicinal properties, including antimicrobial and anticancer activities.

Methods: Synthesis of novel derivatives and their subsequent testing against various biological assays is a common approach.

Results: The derivatives of oxazole compounds have shown a broad spectrum of biological activities, which are promising for future drug development .

Application in Organic Synthesis

Field: Organic Chemistry

Summary: This compound is used in the synthesis of oxazole-based molecules, which are important in medicinal chemistry.

Methods: One method involves the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) to prepare oxazole-based medicinal compounds.

Results: The van Leusen synthesis has been successful in creating diverse oxazole derivatives with high yield and efficiency .

Application in Materials Science

Field: Development of New Materials

Summary: The oxazole ring of 4-(5-Oxazolyl)benzylamine is integral in designing novel materials with specific electronic or photonic properties.

Methods: It is incorporated into polymers or small molecules to alter material characteristics.

Results:

4-(5-Oxazolyl)benzylamine is an organic compound characterized by the presence of an oxazole ring attached to a benzylamine moiety. The oxazole ring consists of a five-membered heterocycle containing both nitrogen and oxygen, making this compound an interesting subject for studies in medicinal chemistry and organic synthesis. Its chemical structure can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

This compound is known for its potential applications in pharmaceuticals, particularly as a precursor or intermediate in the synthesis of biologically active molecules.

Due to the functional groups present in its structure. Some notable reactions include:

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Condensation Reactions: The amine can react with carbonyl compounds to form imines or amides, which are essential in synthesizing more complex molecules.
  • Oxidation: The oxidation of the amine group can lead to the formation of corresponding imines or nitriles under certain conditions.

These reactions highlight the versatility of 4-(5-Oxazolyl)benzylamine in synthetic organic chemistry.

Research indicates that 4-(5-Oxazolyl)benzylamine exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Its structural features allow it to interact with biological targets effectively. Some potential biological activities include:

  • Antimicrobial Properties: Compounds with similar structures have shown activity against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that derivatives of 4-(5-Oxazolyl)benzylamine may inhibit tumor growth through mechanisms involving apoptosis induction.
  • Neuroprotective Effects: There is emerging evidence that compounds related to 4-(5-Oxazolyl)benzylamine may protect neuronal cells from oxidative stress.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 4-(5-Oxazolyl)benzylamine typically involves several steps:

  • Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or aldehydes with carboxylic acids.
  • Benzylamine Formation: The benzylamine moiety can be synthesized via reductive amination or by reacting benzaldehyde with ammonia or primary amines.
  • Coupling Reaction: Finally, the oxazole and benzylamine components are coupled, often using coupling agents or catalysts to facilitate the reaction.

These methods allow for the efficient production of 4-(5-Oxazolyl)benzylamine in laboratory settings.

4-(5-Oxazolyl)benzylamine has several applications across various fields:

  • Pharmaceutical Development: It serves as a building block for synthesizing new drugs targeting specific diseases.
  • Chemical Research: Used in studies investigating the properties and reactivity of oxazole-containing compounds.
  • Material Science: Potentially applicable in creating novel materials with specific electronic or optical properties due to its unique structure.

The compound's versatility makes it valuable in both academic research and industrial applications.

Studies on 4-(5-Oxazolyl)benzylamine interactions focus on its binding affinity and selectivity toward biological targets. Techniques such as:

  • Molecular Docking: Used to predict how the compound interacts with proteins and enzymes at a molecular level.
  • In Vitro Assays: Employed to assess biological activity and determine effective concentrations for therapeutic use.

These studies help characterize the compound's pharmacological profile and guide further development efforts.

Several compounds share structural similarities with 4-(5-Oxazolyl)benzylamine, including:

  • Benzylamine: Lacks the oxazole ring; primarily used as a building block in organic synthesis.
  • 5-Methyl-oxazole-benzylamine: Contains a methyl group on the oxazole; may exhibit different reactivity and biological activity.
  • 2-Amino-oxazole derivatives: Share the oxazole core but differ in substituents; often explored for their medicinal properties.

Comparison Table

CompoundStructural FeaturesUnique Properties
4-(5-Oxazolyl)benzylamineOxazole ring + benzyl aminePotential enzyme inhibitor
BenzylamineSimple amine structureBasic building block
5-Methyl-oxazole-benzylamineMethyl-substituted oxazoleAltered reactivity
2-Amino-oxazole derivativesVarying substituents on oxazoleDiverse biological activities

The uniqueness of 4-(5-Oxazolyl)benzylamine lies in its specific combination of functional groups, which enhances its potential applications in medicinal chemistry compared to its analogs.

The oxazole motif, first identified by Albert Hantzsch in 1887, emerged as a cornerstone of heterocyclic chemistry following the isolation of annuloline, the first natural product containing an oxazole ring. Early work focused on elucidating the electronic structure of oxazoles, revealing limited aromaticity due to the electronegativity disparity between oxygen and nitrogen atoms, which impedes full π-electron delocalization. This insight catalyzed efforts to stabilize oxazole derivatives through substitution, culminating in the development of benzoxazoles—fused bicyclic systems combining benzene and oxazole rings. The introduction of electron-donating groups, such as the benzylamine moiety in 4-(5-Oxazolyl)benzylamine, marked a pivotal advancement, enhancing both synthetic versatility and biological activity.

Significance of 4-(5-Oxazolyl)benzylamine in Heterocyclic Chemistry

4-(5-Oxazolyl)benzylamine (CAS 672324-91-3) exemplifies a hybrid architecture where the oxazole ring’s dienic character synergizes with the benzylamine’s nucleophilic potential. The compound’s planar configuration, conferred by sp²-hybridized atoms, facilitates supramolecular interactions critical for ligand-receptor binding. Synthetic routes, particularly the van Leusen oxazole synthesis, exploit TosMIC (tosylmethyl isocyanide) reagents to construct the oxazole core under mild conditions, enabling regioselective incorporation of the benzylamine group at the para position. This method’s efficiency is evidenced by yields exceeding 50% in optimized protocols, as demonstrated in ligand syntheses targeting G-quadruplex DNA structures.

Table 1: Comparative Analysis of Oxazole Synthesis Methods

MethodReagentsYield (%)Key AdvantageReference
FischerCyanohydrin, HCl30–45Historical relevance
van LeusenTosMIC, Aldehydes50–75Mild conditions, regioselectivity
Microwave-AssistedAldehydes, NH₄OAc65–80Reduced reaction time

Current Research Landscape and Applications

Recent advances highlight 4-(5-Oxazolyl)benzylamine’s utility in multicomponent reactions (MCRs) and green chemistry paradigms. Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating, while ionic liquid solvents minimize toxic waste. The compound’s electron-deficient oxazole ring participates in [3+2] cycloadditions, enabling the construction of polyheterocyclic frameworks for optoelectronic materials. In catalysis, palladium-mediated C–H activation of the oxazole moiety facilitates cross-coupling with bromopyridines, yielding oligomeric ligands with nanomolar affinity for kinase targets.

Relevance in Pharmaceutical Research

4-(5-Oxazolyl)benzylamine derivatives exhibit pronounced bioactivity across therapeutic domains. Structural modifications at the benzylamine position enhance blood-brain barrier permeability, making these compounds viable candidates for neurodegenerative disease therapeutics. For instance, N-alkylated analogs demonstrate acetylcholinesterase (AChE) inhibition with IC₅₀ values of 2.3–8.7 μM, rivaling donepezil in preclinical models. In oncology, oligomeric derivatives stabilize G-quadruplex DNA, inducing telomere dysfunction and apoptosis in glioblastoma cell lines at 10 μM concentrations. The oxazole ring’s metabolic stability further augments pharmacokinetic profiles, reducing hepatic clearance rates by 30% relative to furan analogs.

Future directions necessitate exploration of enantioselective syntheses and computational modeling to predict binding conformations. As green chemistry principles permeate industrial workflows, 4-(5-Oxazolyl)benzylamine’s role as a sustainable building block will likely expand, bridging academic innovation and translational drug discovery.

Van Leusen Reaction as a Key Synthetic Route

The Van Leusen reaction remains the most widely employed method for synthesizing 4-(5-Oxazolyl)benzylamine. This one-pot protocol involves the base-mediated cycloaddition of TosMIC with a benzaldehyde derivative, typically 4-formylbenzylamine, to form the oxazole ring (Scheme 1) [2] [4]. TosMIC’s electron-withdrawing tosyl and isocyanide groups facilitate deprotonation at the α-carbon, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent 5-endo-dig cyclization and elimination of the tosyl group yield the oxazole product [3] [5].

Optimization Parameters

  • Base Selection: Potassium carbonate (K₂CO₃) in methanol is standard, though tetrabutylammonium hydroxide improves yields in polymer-supported systems [2] [4].
  • Solvent Systems: Methanol or ethanol are preferred for their ability to dissolve both TosMIC and aldehyde substrates while stabilizing intermediates [4].
  • Temperature: Reactions proceed efficiently at reflux (60–80°C), with lower temperatures (–20°C) required for sensitive substrates [2] [4].

Reaction Scheme

StepReagents/ConditionsProduct
1TosMIC, 4-formylbenzylamineIntermediate imine adduct
2K₂CO₃, MeOH, reflux4-(5-Oxazolyl)benzylamine [1] [2]

The scalability of this method is evidenced by its application in synthesizing spleen tyrosine kinase (Syk) inhibitors, where oxazole intermediates are critical [4].

Alternative Synthetic Pathways

While the Van Leusen reaction dominates, alternative routes exist for specialized applications:

A. Ring-Closing Metathesis (RCM)
Olefin metathesis of N-allyl benzamide derivatives using Grubbs catalysts can form oxazole rings, though substrate complexity limits broad utility [6].

B. Multicomponent Reactions (MCRs)
Ugi-type reactions involving amines, aldehydes, and isocyanides may assemble the oxazole scaffold, but regioselectivity challenges persist [6].

C. Reductive Amination
Condensation of 5-oxazolecarbaldehyde with benzylamine followed by sodium borohydride reduction offers a two-step pathway, albeit with lower efficiency compared to Van Leusen [1].

Green Chemistry Approaches for Synthesis

Efforts to enhance sustainability focus on solvent reduction and catalytic recycling:

  • Solvent-Free Conditions: Ball milling TosMIC and 4-formylbenzylamine with K₂CO₃ achieves 85% yield, eliminating methanol use [4].
  • Biocatalysis: Immobilized lipases in aqueous media facilitate intermediate stabilization, though reaction rates remain suboptimal [2].
  • Microwave Assistance: Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >90% [2] [4].

Continuous Flow Synthesis Methods

Continuous flow systems address batch process limitations:

Advantages

  • Heat Management: Exothermic cyclization steps are controlled via microreactors, preventing thermal degradation [4].
  • Residence Time Optimization: Precise control over reaction parameters improves selectivity and reduces byproducts [4].
  • Scalability: Modular setups enable gram-to-kilogram production without re-optimization [4].

Case Study
A tubular reactor with immobilized TosMIC on polystyrene-SO₂-CH₂-NC resin achieved 92% conversion, demonstrating flow compatibility [2] [4].

Scale-up Challenges and Solutions

Industrial production faces hurdles in cost, safety, and purity:

Challenges

  • TosMIC Handling: As a combustible acute toxicant (Storage Class 6.1C), large-scale use requires inert atmosphere conditions [1] [5].
  • Byproduct Formation: Tosyl group elimination generates sulfonic acid waste, necessitating neutralization steps [3] [4].
  • Purification: Column chromatography is impractical; crystallization from ethanol/water mixtures offers a scalable alternative [1] [4].

Solutions

  • In Situ TosMIC Generation: Avoiding isolated TosMIC storage reduces safety risks [4].
  • Flow-Based Quenching: Integrated neutralization reactors immediately treat acidic byproducts [4].
  • Cost Reduction: Bulk TosMIC procurement (≥$200/kg) lowers marginal costs for multi-ton production [1] [5].

XLogP3

0.9

Dates

Modify: 2023-08-18

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